molecular formula C6H5BrN2O2 B194307 (E)-5-(2-Bromvinyl)uracil CAS No. 69304-49-0

(E)-5-(2-Bromvinyl)uracil

Katalognummer: B194307
CAS-Nummer: 69304-49-0
Molekulargewicht: 217.02 g/mol
InChI-Schlüssel: BLXGZIDBSXVMLU-OWOJBTEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Mechanism of Action:
(E)-5-(2-Bromovinyl)uracil exhibits antiviral properties primarily through its metabolic conversion to more active forms within infected cells. Specifically, it is phosphorylated to exert effects against viruses such as herpes simplex virus type 1 (HSV-1). Studies have demonstrated that BVU can be metabolically converted to (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which effectively inhibits viral DNA polymerase, thereby blocking viral replication .

Case Study: Herpes Simplex Virus
In vitro studies have shown that BVU demonstrates significant activity against HSV-1. While less potent than BVDU, BVU's antiviral spectrum is similar, indicating its potential as a therapeutic agent against viral infections. In vivo experiments have also indicated that BVU can protect mice from lethal HSV-1 infections, underscoring its relevance in antiviral research .

Impact on Chemotherapy

Inhibition of Dihydropyrimidine Dehydrogenase:
One of the critical applications of (E)-5-(2-Bromovinyl)uracil is its role in enhancing the efficacy of chemotherapeutic agents like 5-fluorouracil (5-FU). BVU acts as a suicide inhibitor of dihydropyrimidine dehydrogenase (DPD), an enzyme crucial for the catabolism of 5-FU. By inhibiting DPD, BVU increases the plasma levels and half-life of 5-FU, potentially leading to improved antitumor effects .

Case Study: Leukemia Treatment
In a study involving DBA/2 mice inoculated with P388 leukemia cells, administration of BVU prior to 5-FU treatment resulted in significantly extended mean survival times compared to control groups. This suggests that BVU not only enhances the antitumor activity of 5-FU but also alters its pharmacokinetics favorably .

Pharmacokinetics and Safety Concerns

Metabolic Pathway:
The pharmacokinetics of (E)-5-(2-Bromovinyl)uracil are closely linked to its metabolism by gut flora and its interaction with DPD. The compound's ability to irreversibly inhibit DPD leads to elevated levels of 5-FU in patients, which has been associated with severe toxicity and acute deaths in some cases following sorivudine administration during chemotherapy .

Safety Implications:
The interaction between BVU and DPD raises important safety concerns regarding the use of sorivudine in patients undergoing chemotherapy with 5-FU prodrugs. Monitoring DPD activity is crucial for preventing toxicity associated with elevated 5-FU levels due to BVU's inhibitory effects .

Table: Summary of Applications and Findings

Application AreaKey Findings
Antiviral ActivityEffective against HSV-1; metabolically converted to BVDU which inhibits viral replication
Chemotherapy EnhancementInhibits DPD; increases plasma levels and efficacy of 5-FU
Safety ConcernsRisk of elevated toxicity due to irreversible DPD inhibition leading to acute patient deaths

Wirkmechanismus

Target of Action

(E)-5-(2-Bromovinyl)uracil, also known as BVU, is a compound that primarily targets the dihydropyrimidine metabolic pathway . This pathway plays a crucial role in the metabolism of certain antiviral drugs, such as sorivudine .

Mode of Action

BVU is a metabolite of sorivudine, an antiviral drug . It is produced by gut flora and is metabolically activated by dihydropyrimidine . This activation leads to a mechanism-based inhibition, which is a type of irreversible enzyme inhibition that can lead to a fatal drug-drug interaction between sorivudine and 5-fluorouracil (5-FU) .

Biochemical Pathways

The biochemical pathway affected by BVU is the dihydropyrimidine metabolic pathway . This pathway is involved in the metabolism of pyrimidine bases, which are key components of nucleic acids. When BVU is introduced into this pathway, it can cause a disruption in the normal metabolism of these bases, leading to potential toxic effects .

Pharmacokinetics

The pharmacokinetics of BVU are closely tied to its metabolism by gut flora and activation by dihydropyrimidine .

Result of Action

The molecular and cellular effects of BVU’s action primarily involve the disruption of normal pyrimidine base metabolism . This can lead to a buildup of toxic metabolites and potential damage to cells and tissues .

Action Environment

The action of BVU is influenced by environmental factors such as the composition of the gut microbiome, which can affect the conversion of sorivudine to BVU . Additionally, factors such as diet and medication use can potentially influence the efficacy and stability of BVU .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

(E)-5-(2-Bromvinyl)uracil unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Basen wie Kaliumcarbonat und Lösungsmittel wie DMF . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.

Vergleich Mit ähnlichen Verbindungen

Biologische Aktivität

(E)-5-(2-Bromovinyl)uracil (BVU) is a synthetic nucleoside analog that has garnered attention for its antiviral properties, particularly against herpes simplex virus (HSV) and varicella zoster virus (VZV). This article explores the biological activity of BVU, synthesizing data from various studies to provide a comprehensive overview.

  • Chemical Formula : C6_6H5_5BrN2_2O2_2
  • Molecular Weight : 215.02 g/mol
  • Melting Point : 189-194 °C (decomposes)

Synthesis

BVU can be synthesized through several pathways, primarily starting from 5-formyluracil or 5-iodouridine. The synthesis typically involves the formation of the vinyl group via bromination and subsequent reactions to yield the final product .

BVU exhibits its antiviral effects primarily by inhibiting viral DNA synthesis. It is believed to be metabolically converted into a more active form, (E)-5-(2-bromovinyl)-2'-deoxyuridine (BVDU), which is responsible for its antiviral activity. This conversion occurs in vivo, where BVU protects against lethal HSV infections in mouse models .

Efficacy Against Viruses

  • Herpes Simplex Virus (HSV) :
    • BVU has shown significant activity against HSV-1 and HSV-2 in vitro. Studies indicate that its efficacy is somewhat lower than that of BVDU but still considerable .
    • In vivo studies demonstrated that BVU can protect mice from lethal doses of HSV-1, highlighting its potential therapeutic applications .
  • Varicella Zoster Virus (VZV) :
    • BVU has also been tested against VZV, showing promising results in inhibiting viral replication. Its analogs have been synthesized and evaluated for enhanced potency against VZV .

Comparative Efficacy

A comparative analysis of BVU and its analogs reveals varying degrees of antiviral activity:

CompoundVirus TargetedEC50_{50} (µM)
BVUHSV-1>10
BVDUHSV-10.03
L-BVDUVZV0.07
L-BVAUEBV0.49

Clinical Observations

  • Toxicity Interactions :
    • A notable case involved the interaction between sorivudine (a prodrug of BVU) and 5-fluorouracil (5-FU), leading to severe toxicity in patients due to elevated levels of BVU from sorivudine metabolism by gut microbiota . This interaction underscores the importance of understanding drug metabolism pathways in clinical settings.
  • Antiviral Efficacy :
    • In laboratory settings, BVU was administered to cell cultures infected with various viruses, including VZV and EBV, demonstrating effective viral load reduction and highlighting its potential as a therapeutic agent .

Eigenschaften

IUPAC Name

5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXGZIDBSXVMLU-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)C=CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1)/C=C/Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310909
Record name (E)-5-(2-Bromovinyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69304-49-0
Record name (E)-5-(2-Bromovinyl)uracil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69304-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromovinyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-5-(2-Bromovinyl)uracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(2-Bromovinyl)uracil
Reactant of Route 2
Reactant of Route 2
(E)-5-(2-Bromovinyl)uracil
Reactant of Route 3
(E)-5-(2-Bromovinyl)uracil
Reactant of Route 4
(E)-5-(2-Bromovinyl)uracil
Reactant of Route 5
(E)-5-(2-Bromovinyl)uracil
Reactant of Route 6
(E)-5-(2-Bromovinyl)uracil
Customer
Q & A

Q1: How does (E)-5-(2-Bromovinyl)uracil exert its antiviral effect?

A1: While BVU itself doesn't have direct antiviral activity, it's a metabolite of the antiviral drug Sorivudine. Sorivudine, after being metabolized to BVU by gut flora, is further phosphorylated inside herpesvirus-infected cells. This phosphorylated form then interferes with viral DNA polymerase, blocking viral replication. [, , ]

Q2: Why is (E)-5-(2-Bromovinyl)uracil's interaction with dihydropyrimidine dehydrogenase (DPD) significant?

A2: BVU acts as a suicide inhibitor of DPD, the enzyme responsible for the breakdown of 5-fluorouracil (5-FU). This inhibition prevents 5-FU degradation, leading to dangerously high levels of 5-FU in the body. This interaction sadly led to several patient deaths in Japan. [, , ]

Q3: How does (E)-5-(2-Bromovinyl)uracil inactivate DPD?

A3: BVU is reduced to a reactive metabolite by DPD in the presence of NADPH. This metabolite then forms a covalent bond with a cysteine residue (Cys671) within the pyrimidine-binding domain of DPD, irreversibly inactivating the enzyme. [, ]

Q4: Can the inhibition of DPD by (E)-5-(2-Bromovinyl)uracil be predicted?

A4: Yes, in vitro studies using rat and human liver enzymes demonstrate that BVU's inhibitory effect on DPD is time- and concentration-dependent. This information, combined with pharmacokinetic modeling, can predict potential drug interactions in vivo. []

Q5: Is (E)-5-(2-Bromovinyl)uracil a substrate for DPD?

A5: No, BVU itself is not a substrate for DPD, but rather an irreversible inhibitor. This is in contrast to thymine and 5-FU, which are both readily metabolized by DPD. []

Q6: How is (E)-5-(2-Bromovinyl)uracil metabolized in the body?

A6: BVU is primarily generated in the gut from the antiviral drug Sorivudine by the action of bacterial phosphorylases, particularly those found in Bacteroides species. []

Q7: What structural features of (E)-5-(2-Bromovinyl)uracil are crucial for its interaction with DPD?

A7: The (E)-5-(2-bromovinyl) substituent is essential for BVU's interaction with DPD. Replacing it with other halogens like chlorine reduces the inhibitory potency. []

Q8: Are there analogues of (E)-5-(2-Bromovinyl)uracil with similar activity?

A8: Yes, numerous analogues containing the (E)-5-(2-bromovinyl) group have been synthesized. These often show similar activity profiles to BVU, including selective activity against VZV. []

Q9: What is the impact of the sugar moiety on the activity of (E)-5-(2-Bromovinyl)uracil analogues?

A9: The type of sugar moiety significantly influences the activity of BVU analogues. For instance, BVaraU with an arabinose sugar shows less potent anti-EBV activity compared to BVDU, which has a deoxyribose sugar. []

Q10: Have researchers explored modifying the uracil ring of (E)-5-(2-Bromovinyl)uracil to alter its activity?

A10: Yes, researchers have synthesized and evaluated derivatives with modifications to the uracil ring. For instance, replacing the uracil with a 2,4-dimethoxypyrimidine resulted in compounds with varying antiviral activity against HSV-1 and VZV. []

Q11: Has (E)-5-(2-Bromovinyl)uracil shown activity against any viruses in vitro?

A11: While BVU is not directly antiviral, its prodrug, Sorivudine, and related analogues like BVaraU have demonstrated activity against various herpesviruses, including HSV-1, HSV-2, VZV, and EBV in cell culture. [, , , , ]

Q12: Has the efficacy of (E)-5-(2-Bromovinyl)uracil prodrugs been investigated in animal models?

A12: Yes, studies in mice have shown that BVaraU can protect against lethal HSV-1 infections and improve survival rates. Similar studies in monkeys have demonstrated its efficacy against simian varicella virus. [, , ]

Q13: What are the major safety concerns associated with (E)-5-(2-Bromovinyl)uracil ?

A13: The primary concern is the potential for lethal drug interactions, particularly with 5-FU and its prodrugs. This interaction stems from BVU's potent inhibition of DPD, leading to toxic 5-FU accumulation. [, , , ]

Q14: How has the (E)-5-(2-Bromovinyl)uracil and 5-FU interaction impacted drug development?

A14: This interaction highlighted the importance of screening for potential drug interactions early in the drug development process. It emphasized the need for thorough understanding of drug metabolism and the use of in vitro and in silico models to predict potential risks. [, ]

Q15: Are there ongoing efforts to develop safer analogues or prodrugs of (E)-5-(2-Bromovinyl)uracil?

A15: Yes, researchers are actively exploring modifications to the structure of BVU and its prodrugs to minimize DPD inhibition while retaining antiviral activity. One example is the development of bicyclic nucleoside analogues (BCNAs) that exhibit potent anti-VZV activity without inhibiting DPD. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.